1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one
CAS No.: 1795083-49-6
Cat. No.: VC5159989
Molecular Formula: C18H16N2O3
Molecular Weight: 308.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795083-49-6 |
|---|---|
| Molecular Formula | C18H16N2O3 |
| Molecular Weight | 308.337 |
| IUPAC Name | 1'-(pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
| Standard InChI | InChI=1S/C18H16N2O3/c21-15-10-18(23-16-6-2-1-5-14(15)16)7-9-20(12-18)17(22)13-4-3-8-19-11-13/h1-6,8,11H,7,9-10,12H2 |
| Standard InChI Key | YFXSTYZUVBDWEC-UHFFFAOYSA-N |
| SMILES | C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CN=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
The core structure of 1'-nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one consists of a chroman-4-one moiety (a benzopyran-4-one derivative) fused to a pyrrolidine ring via a spiro junction at the C2 position. The nicotinoyl group (a pyridine-3-carbonyl unit) is attached to the nitrogen atom of the pyrrolidine ring. This configuration introduces steric complexity and electronic diversity, influencing both physicochemical properties and biological interactions .
Molecular Formula and Key Descriptors
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Molecular Formula: C<sub>18</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub>
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Molecular Weight: 308.34 g/mol (calculated)
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IUPAC Name: 1'-(pyridine-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Table 1: Structural Comparison with Analogous Compounds
Synthetic Pathways and Methodological Insights
The synthesis of spirocyclic chroman-4-one derivatives typically involves multi-step strategies combining condensation, cyclization, and functionalization reactions.
Core Chroman-4-one Synthesis
Chroman-4-ones are commonly synthesized via base-promoted crossed aldol condensation followed by intramolecular oxa-Michael addition. For example, 2′-hydroxyacetophenones react with aldehydes under microwave irradiation (160–170°C) in ethanol with diisopropylamine (DIPA) as a base . This method yields 2-alkyl-chroman-4-ones in 17–88% efficiency, depending on substituent electronic effects .
Spirocyclization and Nicotinoyl Functionalization
Introducing the spiro-pyrrolidine ring requires Mannich-type reactions or cycloadditions. A representative route involves:
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Bromination of chroman-4-one at C3 using pyridinium tribromide .
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Reaction with pyrrolidine precursors under basic conditions to form the spiro junction.
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Acylation with nicotinoyl chloride to attach the pyridine-3-carbonyl group.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | DIPA, EtOH, MW (160°C, 1 h) | 17–88 |
| Spirocyclization | Pyrrolidine, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 60–75 |
| Nicotinoylation | Nicotinoyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C→RT | 50–65 |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
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Chroman-4-one carbonyl: Susceptible to nucleophilic attack (e.g., Grignard reagents).
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Pyrrolidine nitrogen: Participates in alkylation/acylation.
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Pyridine ring: Undergoes electrophilic substitution at C2/C4 positions .
Bromination and Elimination Reactions
Bromination at C3 of chroman-4-one using Py·Br<sub>3</sub> produces diastereomeric mixtures (e.g., 80:20 cis/trans ratio) . Subsequent elimination with CaCO<sub>3</sub> in DMF yields chromones, a pathway applicable to functionalizing the target compound .
| Compound Class | Target Pathway | IC<sub>50</sub>/EC<sub>50</sub> | Reference |
|---|---|---|---|
| 2-Pentylchroman-4-ones | PDE4 Inhibition | 0.8–3.2 µM | |
| Spiro-disulfanes | Breast Cancer (MDA-MB-231) | 9.5–11.3 µM |
Applications in Drug Discovery
The spiro architecture of 1'-nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one offers advantages in drug design:
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